3-methoxy-1-methyl-1H-pyrazol-4-amine
Overview
Description
3-Methoxy-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C5H9N3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, which could potentially be the case for this compound as well .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation and thus its activity .
Biochemical Pathways
Based on the activities of similar compounds, it could be involved in various cellular processes, potentially influencing signal transduction, enzyme activity, or gene expression .
Result of Action
The effects would depend on the specific targets and pathways it influences, and could range from changes in cellular signaling to alterations in gene expression .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 3-methoxy-1-methyl-1H-pyrazol-4-amine . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with its targets .
Biochemical Analysis
Biochemical Properties
3-methoxy-1-methyl-1H-pyrazol-4-amine is known to interact with various enzymes and proteins
Cellular Effects
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the condensation of 3-methoxy-1-methyl-1H-pyrazole with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has shown potential as an antimicrobial and anticoccidial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-1-methyl-1H-pyrazol-5-amine
- 3-Methoxy-1-methyl-1H-pyrazol-3-amine
- 3-Methoxy-1-methyl-1H-pyrazol-2-amine
Uniqueness
3-Methoxy-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-methoxy-1-methylpyrazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-3-4(6)5(7-8)9-2/h3H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXSXFLSHMQQJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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